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Compound of Interest

Compound Name: a-D-Galactose pentaacetate

Cat. No.: B1276447 Get Quote

An In-depth Technical Guide to α-D-Galactose
Pentaacetate
This technical guide provides a comprehensive overview of α-D-Galactose pentaacetate,

tailored for researchers, scientists, and professionals in drug development. It covers the

compound's chemical properties, synthesis, and applications, with a focus on its role as a key

intermediate in the pharmaceutical sciences.

Core Compound Data
α-D-Galactose pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose, is

a fully protected derivative of D-galactose. The acetylation of the hydroxyl groups enhances its

solubility in organic solvents and makes it a versatile precursor in glycosylation reactions and

the synthesis of various biologically active molecules.

Physicochemical Properties
The key quantitative data for α-D-Galactose pentaacetate are summarized in the table below,

providing a quick reference for its physical and chemical specifications.
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Property Value Reference(s)

CAS Number 4163-59-1 [1]

Molecular Formula C₁₆H₂₂O₁₁ [1]

Molecular Weight 390.34 g/mol [2]

Appearance White crystalline powder [3]

Melting Point 92.0 - 98.0 °C

Specific Rotation
+103.0° to +107.0° (c=1,

CHCl₃)

Solubility

Soluble in ethanol and

chloroform; insoluble in water.

[3]

Spectral Data
Characterization of α-D-Galactose pentaacetate is crucial for confirming its identity and purity.

While detailed spectral assignments for the α-anomer can be complex, typical values are found

in the regions described below. Note that the anomeric configuration significantly influences the

chemical shifts, particularly of the anomeric proton (H-1) and carbon (C-1). The provided data

for the β-anomer can be used for comparison.

¹H NMR Spectrum of β-D-Galactose pentaacetate (400 MHz, CDCl₃):

δ 5.71 (d, J=8.3 Hz, 1H, H-1)

δ 5.43 (d, J=3.4 Hz, 1H, H-4)

δ 5.34 (dd, J=10.5, 8.3 Hz, 1H, H-2)

δ 5.10 (dd, J=10.5, 3.4 Hz, 1H, H-3)

δ 4.15 (m, 2H, H-6a, H-6b)

δ 4.08 (m, 1H, H-5)
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δ 2.17, 2.13, 2.05, 2.00 (s, 15H, 5 x OAc)[4]

¹³C NMR Spectrum of β-D-Galactose pentaacetate:

The spectrum for the β-anomer shows characteristic signals for the acetyl carbonyls (around

169-171 ppm), the anomeric carbon (around 92 ppm), other ring carbons (67-73 ppm), the

C-6 carbon (around 61 ppm), and the acetyl methyl groups (around 20-21 ppm).

Experimental Protocols
Synthesis of α-D-Galactose Pentaacetate
The most common method for synthesizing α-D-Galactose pentaacetate is the acetylation of D-

galactose. The following protocol is a typical procedure.

Materials:

D-galactose

Acetic anhydride

Sodium acetate (anhydrous) or Pyridine

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Methanol or Ethanol for recrystallization

Procedure:

In a round-bottom flask, suspend D-galactose in an excess of acetic anhydride.

Add a catalytic amount of either anhydrous sodium acetate or pyridine to the mixture.

Heat the reaction mixture gently (e.g., to 70-95°C) with stirring.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed (typically several hours to overnight).
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Once the reaction is complete, cool the mixture to room temperature.

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until

effervescence ceases.

Extract the product into dichloromethane.

Wash the organic layer with water and then brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

remove the solvent under reduced pressure to yield the crude product.

Purification: The crude α-D-Galactose pentaacetate can be purified by recrystallization.

Dissolve the crude product in a minimum amount of hot methanol or ethanol.[5][6]

If the solution is colored, activated charcoal can be added and the solution hot-filtered.

Allow the solution to cool slowly to room temperature to form crystals.

Further cool the flask in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration, washing with a small amount of cold

solvent.

Dry the crystals under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of α-D-

Galactose pentaacetate.
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Synthesis

Work-up

Purification

D-Galactose + Acetic Anhydride

Add Catalyst (e.g., NaOAc)

Heat and Stir

Quench with NaHCO₃

Extract with DCM

Wash with H₂O and Brine

Dry and Evaporate

Crude Product

Dissolve in Hot Methanol

Cool to Crystallize

Vacuum Filtration

Pure α-D-Galactose Pentaacetate

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1276447?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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